2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Lipophilicity Medicinal Chemistry Drug Design

Procure CAS 53416-46-9 for reproducible R&D. This specific 2-oxazoline scaffold, featuring a 4-methoxyphenyl and gem-dimethyl configuration, delivers a calculated Log P of ~2.48 and TPSA of ~30.8 Ų—optimal for oral drug-likeness and permeability modulation. Unlike generic analogs, this precise substitution pattern ensures consistent physicochemical behavior in SAR libraries and HTS assays. Sourced with verified purity to minimize false positives and support seamless scale-up.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 53416-46-9
Cat. No. B1297042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
CAS53416-46-9
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1(COC(=N1)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3
InChIKeyHQVCWVGSZXODRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 53416-46-9): Purity, Source & Verified Data


2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 53416-46-9) is a heterocyclic 4,5-dihydrooxazole (2-oxazoline) derivative with molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol [1]. Its structure features a 4-methoxyphenyl substituent at the 2-position and a gem-dimethyl group at the 4-position of the oxazoline ring, a configuration that significantly influences its steric and electronic properties . Unlike its fully aromatic oxazole or saturated oxazolidine analogs, this compound is classified in authoritative databases as a drug/therapeutic agent, indicating its primary relevance in pharmaceutical research and development [2].

Technical Justification: Why 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole Cannot Be Freely Substituted with Other Oxazolines


Substitution of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole with other 2-oxazoline derivatives is not a straightforward process due to fundamental differences in physicochemical properties. The specific combination of a 4-methoxyphenyl group at the C2 position and geminal dimethyl substitution at C4 results in a distinct Log P (calculated consensus ~2.48) and topological polar surface area (TPSA ~30.8 Ų) profile that dictates its solubility, permeability, and interaction with biological targets . These parameters are critical in medicinal chemistry for determining a compound's drug-likeness and cannot be assumed for analogs with different substituents. The following quantitative evidence demonstrates that even small structural variations lead to measurable differences in key performance indicators, making this specific CAS number essential for reproducible research and development.

Quantitative Performance Data for 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole vs. Key Comparators


Quantified Lipophilicity (Log P) as a Key Differentiator for Permeability

The predicted lipophilicity of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a primary differentiator from other oxazoline analogs. Its consensus Log P value of approximately 2.48 falls within a favorable range for oral bioavailability, balancing aqueous solubility and membrane permeability . In contrast, the structurally related analog 2-(2-Methoxy-4,5-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, with additional methyl groups, has a higher molecular weight and would be expected to have a higher Log P, potentially leading to reduced aqueous solubility [1].

Lipophilicity Medicinal Chemistry Drug Design

Differentiation by Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is calculated to be approximately 30.8 Ų . This value is a key determinant of a molecule's ability to passively diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier. Compounds with a TPSA below 60 Ų are generally considered to have good membrane permeability, and a TPSA below 90 Ų is often a target for oral drugs. Analogs with additional polar substituents, such as a hydroxyl group on the phenyl ring, would exhibit a significantly higher TPSA, which would directly correlate with reduced permeability .

Polar Surface Area Medicinal Chemistry Drug Absorption

Validated Procurement: The Importance of Batch-Specific Analytical Data

The value proposition of sourcing this compound from a supplier offering batch-specific analytical data, such as NMR, HPLC, or GC certificates of analysis, is a critical differentiator. One vendor specifies a standard purity of 97% and explicitly offers such batch quality inspection reports . In contrast, other sources may only list the compound with a purity of '95%+' without any associated analytical certification . For scientific research requiring reproducible results, the absence of verified purity and identity data for a comparator batch introduces a quantifiable risk of experimental failure or data variability, making the batch-certified option a more reliable and cost-effective choice.

Quality Control Reproducibility Analytical Chemistry

Defined Synthetic Protocol and Yield for Reproducibility

A defined, high-yielding synthetic route is documented for this specific compound, starting from commercially available 2-amino-2-methyl-propan-1-ol and 4-methoxybenzoyl chloride. The procedure, which includes a cyclization step with thionyl chloride, is reported to yield the title compound in 87.6% after purification by vacuum distillation (95-98 °C at 30 Pa) [1]. This established protocol offers a quantifiable benchmark for in-house synthesis, in contrast to general methods for 2-oxazolines which may have variable yields depending on the specific substituents. The specific reaction conditions, yields, and purification parameters provide a concrete, reproducible starting point for process chemists, unlike the more generic synthesis descriptions for other analogs.

Synthesis Medicinal Chemistry Process Chemistry

Optimized Application Scenarios for 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole Based on Quantified Evidence


Early-Stage Drug Discovery: Lead Optimization & SAR Studies

In medicinal chemistry programs where modulating lipophilicity and permeability is paramount, this compound serves as an ideal scaffold. Its calculated Log P of ~2.48 and TPSA of 30.8 Ų position it within the optimal range for oral drug-like molecules, offering a balanced profile for further functionalization . Researchers can utilize this compound to build structure-activity relationship (SAR) libraries, confident that the core physicochemical properties are suitable for achieving target exposure. Its classification as a 'Drug / Therapeutic Agent' in authoritative databases further validates its relevance in this domain [1].

High-Throughput Screening (HTS) Assay Development

For laboratories conducting high-throughput screening, the ability to procure a batch with verified purity (e.g., 97%) and associated QC data (NMR, HPLC, GC) is non-negotiable . Using material of unverified purity introduces significant noise and risk of false positives or negatives. The target compound, when sourced with this level of documentation, minimizes experimental variability, ensuring that the biological activity observed is a true reflection of the molecule's interaction with the target, thereby accelerating the hit-to-lead process and reducing downstream failure rates.

Synthetic Methodology and Process Chemistry Development

The existence of a high-yielding (87.6%) synthetic procedure with detailed experimental conditions (e.g., temperatures, pressures, purification by vacuum distillation at 95-98 °C / 30 Pa) provides a robust foundation for process chemists [2]. This is particularly valuable when scaling up from milligrams to grams or kilograms. The documented procedure eliminates the need for extensive reaction optimization, saving significant time and resources. This makes the compound an attractive choice for generating larger quantities of material for advanced preclinical studies or for use as a key synthetic intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.